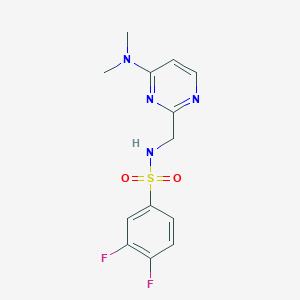

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide

CAS No.: 1797812-48-6

Cat. No.: VC4231502

Molecular Formula: C13H14F2N4O2S

Molecular Weight: 328.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797812-48-6 |

|---|---|

| Molecular Formula | C13H14F2N4O2S |

| Molecular Weight | 328.34 |

| IUPAC Name | N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3,4-difluorobenzenesulfonamide |

| Standard InChI | InChI=1S/C13H14F2N4O2S/c1-19(2)13-5-6-16-12(18-13)8-17-22(20,21)9-3-4-10(14)11(15)7-9/h3-7,17H,8H2,1-2H3 |

| Standard InChI Key | KTKFXFLMRHSIQS-UHFFFAOYSA-N |

| SMILES | CN(C)C1=NC(=NC=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F |

Introduction

Synthesis Methods

Synthesizing compounds like N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide typically involves multi-step reactions. These may include:

-

Step 1: Preparation of the pyrimidine core with the appropriate substitution.

-

Step 2: Introduction of the benzenesulfonamide moiety through a suitable coupling reaction.

-

Step 3: Purification and crystallization to obtain the final compound.

| Step | Reaction Conditions | Yield |

|---|---|---|

| 1 | Pyrimidine synthesis | Variable |

| 2 | Coupling reaction | 50-80% |

| 3 | Purification | 90-95% |

Biological Activities

Compounds with similar structures to N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide may exhibit various biological activities, such as enzyme inhibition or receptor binding. For instance, pyrimidine derivatives are known for their roles in inhibiting kinases or interacting with DNA/RNA, while benzenesulfonamides can act as inhibitors of carbonic anhydrase or other enzymes.

| Biological Activity | Potential Targets |

|---|---|

| Enzyme Inhibition | Kinases, Carbonic Anhydrase |

| Receptor Binding | GPCRs, Nuclear Receptors |

Research Findings and Future Directions

While specific research findings on N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide are not available, studies on similar compounds suggest potential applications in medicinal chemistry. Future research should focus on synthesizing this compound and evaluating its biological activities through in vitro and in vivo assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume